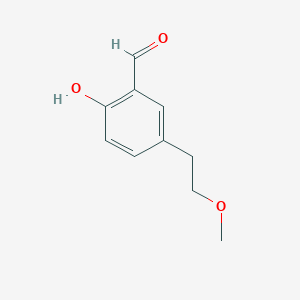

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde

Description

Significance of Salicylaldehyde (B1680747) Scaffolds in Organic Synthesis and Coordination Chemistry

Among the various classes of functionalized benzaldehydes, salicylaldehyde and its derivatives, characterized by a hydroxyl group at the ortho position to the aldehyde, hold a position of particular importance. This structural motif is a key precursor to a variety of chelating agents. nih.gov The proximity of the hydroxyl and aldehyde groups allows for the formation of stable intramolecular hydrogen bonds and facilitates the chelation of metal ions.

Salicylaldehyde derivatives are extensively used in the synthesis of Schiff bases, which are formed through the condensation reaction with primary amines. chemicalbook.com These Schiff bases are not merely synthetic intermediates but are also potent ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. chemicalbook.com The resulting metal-Schiff base complexes have shown a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. chemicalbook.com Furthermore, salicylaldehyde scaffolds are integral to the synthesis of various heterocyclic compounds, such as coumarins and chromane (B1220400) derivatives. nih.gov

Overview of Strategic Modifications on Benzaldehyde (B42025) Core Structures

The strategic modification of the benzaldehyde core structure is a powerful tool for chemists to modulate the reactivity and properties of these aromatic aldehydes. The introduction of electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can significantly alter the electrophilicity of the aldehyde's carbonyl carbon, thereby influencing its reactivity in nucleophilic addition reactions. For instance, the presence of an electron-withdrawing group, such as a nitro group, enhances the reactivity of the aldehyde, while an electron-donating group, like a methoxy (B1213986) group, can have the opposite effect.

Substituents also play a crucial role in directing the regioselectivity of further electrophilic aromatic substitution reactions. Moreover, the nature and position of these functional groups can impact the photophysical properties of the molecule, leading to applications in areas such as fluorescent dyes and chemosensors. acs.org The introduction of bulkier substituents can introduce steric hindrance, which can be exploited to control the stereochemical outcome of reactions.

Contextualization of 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde within Aromatic Aldehyde Chemistry

This compound is a salicylaldehyde derivative that features a 2-methoxyethyl group at the para position relative to the hydroxyl group. This particular substitution pattern introduces several interesting features. The hydroxyl group at the C2 position classifies it as a salicylaldehyde, suggesting its potential to form Schiff bases and coordinate with metal ions. The 2-methoxyethyl substituent at the C5 position is an electron-donating group, which can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde. The presence of the ether linkage within the substituent also introduces a potential coordination site and can affect the solubility of the compound and its derivatives.

The synthesis of this compound can be envisioned through established methodologies for the formylation of phenols, such as the Reimer-Tiemann reaction, applied to a precursor like 4-(2-methoxyethyl)phenol. While specific research focusing solely on this compound is limited, its chemical behavior can be inferred from the extensive studies on analogous 5-substituted salicylaldehyde derivatives.

Table 1: Physicochemical Properties of a Structurally Similar Compound: 2-Hydroxy-5-methoxybenzaldehyde

| Property | Value |

| Molecular Formula | C8H8O3 |

| Molar Mass | 152.15 g/mol |

| Appearance | Yellow to yellow-green liquid |

| Melting Point | 4 °C |

| Boiling Point | 250 °C |

| Density | 1.219 g/mL |

| Refractive Index (nD) | 1.578 |

Note: Data presented is for the analogous compound 2-Hydroxy-5-methoxybenzaldehyde and serves as an estimation for this compound due to the lack of specific experimental data for the latter. wikipedia.orgsigmaaldrich.com

Table 2: Spectroscopic Data of a Structurally Similar Compound: 2-Hydroxy-5-methoxybenzaldehyde

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts (ppm) are observed for the aldehydic proton, aromatic protons, and the methoxy group protons. |

| ¹³C NMR | Resonances are expected for the carbonyl carbon, aromatic carbons, and the methoxy carbon. |

| IR (Infrared) | Characteristic absorption bands are expected for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight would be observed. |

Note: The spectroscopic data for 2-Hydroxy-5-methoxybenzaldehyde provides a reference for the expected spectral characteristics of this compound. nih.govchemicalbook.comchemicalbook.com

Research Gaps and Motivations for Advanced Studies on this compound

Despite the broad interest in functionalized salicylaldehydes, a significant research gap exists for this compound. There is a scarcity of published literature detailing its synthesis, comprehensive characterization, and exploration of its chemical reactivity and potential applications. This lack of information presents a clear motivation for further investigation.

Advanced studies on this compound would be valuable for several reasons. A systematic investigation of its synthesis would provide efficient and scalable routes to this potentially useful building block. Detailed spectroscopic and structural analysis would offer insights into the influence of the 2-methoxyethyl substituent on the molecule's electronic and conformational properties. Furthermore, exploring its utility in the synthesis of novel Schiff bases, metal complexes, and heterocyclic systems could lead to the discovery of new compounds with interesting biological or material properties. The presence of the flexible and potentially coordinating 2-methoxyethyl group could impart unique characteristics to its derivatives, making it a compelling target for further research in organic and coordination chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(2-methoxyethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-5-4-8-2-3-10(12)9(6-8)7-11/h2-3,6-7,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSUQUZGDHWEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 5 2 Methoxyethyl Benzaldehyde

Established Synthetic Routes and Reaction Pathways to the Benzaldehyde (B42025) Core

Traditional synthetic strategies rely on well-documented reactions that build the molecule step-by-step, focusing first on the creation of the essential salicylaldehyde (B1680747) structure.

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols, directly yielding salicylaldehydes. wikipedia.orgprinciplesofchemistry.com This chemical reaction typically involves treating a phenol (B47542) with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). principlesofchemistry.comunacademy.com The process is an electrophilic aromatic substitution. allen.in

The reaction mechanism proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate from chloroform and the base. wikipedia.orgonlineorganicchemistrytutor.com The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electron-deficient dichlorocarbene. wikipedia.org This attack is preferentially directed to the ortho position due to the directing effect of the hydroxyl group. wikipedia.orgprinciplesofchemistry.com Subsequent hydrolysis of the resulting intermediate yields the final salicylaldehyde product. wikipedia.orgunacademy.com

This reaction is effective for a range of hydroxy-aromatic compounds, including phenols and naphthols. wikipedia.orgonlineorganicchemistrytutor.com For instance, the synthesis of 2-hydroxy-5-methoxybenzaldehyde, a compound structurally similar to the target molecule, is achieved with a 79% yield via the Reimer-Tiemann reaction starting from 4-methoxyphenol. wikipedia.orgchemicalbook.com This establishes a viable pathway where 4-(2-methoxyethyl)phenol could serve as a precursor to 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde.

Due to the low solubility of hydroxides in chloroform, the reaction is often conducted in a biphasic system, requiring vigorous mixing, phase-transfer catalysts, or emulsifying agents to facilitate the reaction between the separated reagents. wikipedia.orgonlineorganicchemistrytutor.com

| Reagent/Condition | Purpose | Typical Implementation |

| Phenol Substrate | Starting material | e.g., Phenol, 4-Methoxyphenol |

| Formylating Agent | Source of the -CHO group | Chloroform (CHCl₃) |

| Base | Generates phenoxide and dichlorocarbene | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent System | Reaction medium | Biphasic (aqueous/organic) or with emulsifiers (e.g., 1,4-dioxane) |

| Temperature | To initiate and sustain the reaction | Heating is typically required |

This table summarizes the general conditions for the Reimer-Tiemann reaction as a method for synthesizing salicylaldehyde precursors.

The introduction of the 2-methoxyethyl group onto the phenolic ring is a critical step that can be achieved through various functionalization strategies, primarily electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. jk-sci.com

The hydroxyl group of a phenol is an activating, ortho-, para-directing group for electrophilic aromatic substitution. doubtnut.comquora.com This is because the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, making them more nucleophilic. quora.com

Consequently, direct alkylation of phenol typically yields a mixture of ortho- and para-substituted products. rsc.org Achieving high regioselectivity for the desired para-product often requires specific strategies. While steric hindrance at the ortho position can sometimes favor para substitution, controlling the reaction conditions is key. rsc.org Advanced methods for achieving regioselectivity include the use of directing groups or specific catalysts. For instance, a boronic acid moiety has been used as a removable blocking group to achieve exclusive ortho or meta functionalization of phenols. acs.org Certain ruthenium-based catalysts have been developed for the selective ortho-alkylation of phenols. orgsyn.org For para-selectivity, Friedel-Crafts alkylation under conditions that favor the thermodynamically more stable product can be employed, as the para isomer is often less sterically hindered than the ortho isomer.

The Friedel-Crafts alkylation is a classic method for attaching an alkyl group to an aromatic ring. jk-sci.com In the context of synthesizing the target compound, this would involve reacting a phenol or salicylaldehyde precursor with a 2-methoxyethyl precursor, such as an alkyl halide (e.g., 2-methoxyethyl chloride), in the presence of a Lewis acid catalyst. jk-sci.comgoogle.com

The reaction involves the formation of a carbocation electrophile from the alkylating agent, which is then attacked by the electron-rich aromatic ring. jk-sci.com It is important to note that when alkylating a phenol, a competition exists between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group to form an ether). pharmaxchange.info The choice of solvent can significantly influence the reaction's outcome; protic solvents can shield the phenolate oxygen through hydrogen bonding, thereby favoring C-alkylation. pharmaxchange.info

A potential synthetic route could involve the Friedel-Crafts alkylation of salicylaldehyde. However, the presence of the aldehyde group, which is deactivating, and potential complexation with the Lewis acid catalyst can complicate the reaction. A more viable approach would be to first alkylate phenol with a 2-methoxyethyl precursor to form 4-(2-methoxyethyl)phenol, and then perform the ortho-formylation using the Reimer-Tiemann reaction as described previously.

| Alkylation Strategy | Description | Key Considerations |

| Friedel-Crafts Alkylation | Attaches an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst. | Can produce a mixture of ortho and para isomers; risk of polyalkylation; potential for carbocation rearrangements. |

| O-Alkylation/Claisen Rearrangement | An alternative involving ether formation followed by a thermal rearrangement to yield an ortho-alkylated phenol. | Primarily yields ortho-substituted products. |

| Catalytic Alkylation | Utilizes specific transition metal catalysts to direct the alkylation to a specific position. | Can offer high regioselectivity (e.g., exclusively ortho). orgsyn.org |

This table compares different strategies for the alkylation of phenols.

Introduction of the Methoxyethyl Moiety: Alkylation and Functionalization Strategies

Novel and Green Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" approaches aim to reduce waste, use safer reagents, and improve energy efficiency. rjpn.org

The development of novel catalysts offers promising alternatives to traditional methods for synthesizing benzaldehydes. Green chemistry principles can be applied to both the formylation and alkylation steps required for the target molecule.

For the formylation step, alternatives to the Reimer-Tiemann reaction, which uses hazardous chloroform, are being explored. Catalytic oxidation of toluene derivatives is one such green approach. For example, V-based catalytic systems using hydrogen peroxide (H₂O₂) as an oxidant have been used to selectively oxidize toluene to benzaldehyde in a biphasic system, avoiding organic solvents. mdpi.com Another approach involves the use of gold nanoparticles supported on mesoporous materials to catalyze the one-pot synthesis of benzaldehyde from benzyl (B1604629) alcohol under mild, solvent-free conditions using oxygen as the oxidant. acs.orgqualitas1998.net These catalyst-mediated methods could potentially be adapted for the formylation of a pre-functionalized phenol, offering higher selectivity and a better environmental profile.

For the alkylation step, catalyst-mediated approaches can provide superior regioselectivity and avoid the use of harsh Lewis acids. Iron-catalyzed reactions of phenols with diazo compounds have been shown to achieve selective ortho-alkylation. rsc.org Similarly, gold(I) catalytic systems have been developed that are selective for para-alkylation, which would be directly applicable to the synthesis of the 4-(2-methoxyethyl)phenol intermediate. rsc.org These catalytic methods often operate under milder conditions and with greater atom economy than traditional stoichiometric reactions.

The integration of green chemistry principles, such as the use of recyclable catalysts, safer solvents, and energy-efficient techniques like microwave irradiation, represents the future of sustainable synthesis for complex molecules like this compound. rjpn.org

Microwave-Assisted and Solvent-Free Methodologies for Related Benzylidines

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign protocols. In this context, microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools for accelerating organic reactions, often leading to higher yields and cleaner products. These techniques are particularly relevant for the synthesis of benzaldehyde derivatives and related benzylidines.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This rapid, localized heating can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. acs.org For instance, the synthesis of various substituted benzimidazole derivatives, which often involves a substituted benzaldehyde as a key reactant, shows significant improvement under microwave irradiation. Reaction times can be reduced from over 60 minutes to just 5 minutes, with yields increasing from around 60% to over 96%. mdpi.com Similarly, the synthesis of chalcones from substituted benzaldehydes and acetophenones is significantly accelerated, with reactions completing in 30-120 seconds under microwave conditions compared to 24 hours at room temperature. scholarsresearchlibrary.com

Solvent-free, or solid-state, reaction methodologies offer substantial environmental benefits by eliminating the need for potentially toxic and expensive organic solvents. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation on a solvent-free mixture. The Claisen-Schmidt condensation, a common method for forming benzylidene compounds, has been successfully performed under solvent-free conditions by grinding cycloalkanones with substituted benzaldehydes in the presence of solid sodium hydroxide. mdpi.comnih.gov This approach not only avoids organic solvents but also results in excellent yields (96–98%) in a very short reaction time of about 5 minutes. mdpi.com The combination of microwave irradiation with solvent-free conditions is particularly effective, as demonstrated in the synthesis of N'-benzylidene-2-hydroxybenzohydrazides, where reactions were completed in 8-10 minutes with yields between 62-80%. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Formation

Illustrates the typical advantages of microwave irradiation in the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and benzaldehyde.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 2 - 15 hours | 5 - 10 minutes | mdpi.com |

| Yield | <50% - 61% | 86% - 99% | mdpi.com |

| Conditions | Reflux in solvent | Solvent-free, 1% mol Er(OTf)₃ | mdpi.com |

Chemoenzymatic or Biocatalytic Pathways (if applicable to this class of compounds)

Chemoenzymatic and biocatalytic approaches represent a growing field in green chemistry, offering highly selective and environmentally friendly routes to complex molecules, including substituted benzaldehydes. These methods leverage the catalytic power of enzymes or whole microbial cells to perform specific chemical transformations under mild conditions, such as aqueous environments and ambient temperatures.

For the synthesis of substituted benzaldehydes, various enzymatic pathways are applicable. Oxidoreductases, for instance, can catalyze the oxidation of corresponding benzyl alcohols to aldehydes. Plant-based biocatalysts, often from vegetable wastes, have been shown to reduce benzaldehyde to benzyl alcohol, demonstrating the reversible nature of these enzymatic processes which could be harnessed for oxidation. scielo.org.mx More complex, multi-enzyme biocatalytic cascades can be constructed within a single microbial host, such as E. coli, to produce aromatic aldehydes from simple starting materials. chemrxiv.org For example, cascades involving enzymes like carboxylic acid reductase (CAR) can convert benzoic acids into their corresponding benzaldehydes. chemrxiv.org Another approach involves the use of styrene oxide isomerase (SOI), which converts aryl epoxides into α-aryl aldehydes through a Meinwald rearrangement, providing a versatile entry point for various aldehyde analogs. nih.gov

Furthermore, laboratory-evolved enzymes can be tailored for specific substrates and reactions. Through directed molecular evolution, biocatalysts have been developed for the stereoselective synthesis of substituted benzaldehyde cyanohydrins, highlighting the potential to create novel synthetic pathways. nih.gov While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, the established methodologies for producing a wide range of functionalized benzaldehydes suggest that such pathways are highly feasible for this class of compounds. researchgate.net These biocatalytic strategies avoid the use of harsh reagents and heavy metals often employed in traditional chemical synthesis, aligning with the principles of sustainable chemistry. scielo.org.mx

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound, like any chemical process, relies on the careful optimization of reaction parameters. Key factors that significantly impact the reaction's success, particularly its yield and purity, include the choice of solvent, the temperature at which the reaction is conducted, the stoichiometry of the reactants, and the loading of any catalysts employed.

The selection of an appropriate solvent is critical as it can influence reactant solubility, reaction rate, and even the regioselectivity of the product. In the formylation of phenols, a key step in synthesizing hydroxybenzaldehydes, the reaction medium plays a pivotal role. For instance, in the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol ring, the process is typically carried out in a heterogeneous aqueous alkaline solution. google.com The use of phase-transfer catalysts can improve the interaction between the aqueous and organic phases, enhancing the yield. cqu.edu.cn In other syntheses, a range of organic solvents may be screened to find the optimal medium. researchgate.net For example, in the synthesis of 2-imidazolines from aromatic aldehydes, solvents like 2-methyltetrahydrofuran (2-MeTHF), chosen for its favorable environmental profile, have proven effective. researchgate.net

Temperature is another crucial variable that must be precisely controlled. Higher temperatures generally increase the rate of reaction, but can also promote the formation of undesired by-products, leading to lower yields and more complex purification procedures. For many reactions involving benzaldehyde synthesis, a specific temperature range is optimal. For example, a method for synthesizing 3-Hydroxybenzaldehyde involves heating at 65°C-90°C for the bromination step and then refluxing for 10-15 hours during hydrolysis. guidechem.com In solvent-free Knoevenagel condensations involving benzaldehydes, increasing the temperature from 40°C to 130°C was shown to increase the conversion rate, demonstrating a direct correlation within a specific range. tue.nl Finding the ideal temperature profile often involves a trade-off between reaction speed and selectivity.

Table 2: Effect of Solvent and Temperature on Imidazoline Synthesis from an Aromatic Aldehyde

This table illustrates how changing the solvent and temperature can affect the yield of a reaction involving an aldehyde, based on data for the synthesis of 2,4,5-trisubstituted-2-imidazolines.

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 2-MeTHF | 20 | 75 | researchgate.net |

| 2-MeTHF | 40 | 94 | researchgate.net |

| 2-MeTHF | 50 | 89 | researchgate.net |

| Toluene | 40 | 81 | researchgate.net |

| Acetonitrile (B52724) | 40 | 72 | researchgate.net |

| Ethanol | 40 | <10 | researchgate.net |

The stoichiometry, or the molar ratio of reactants, is a fundamental parameter to optimize for maximizing product yield and minimizing waste. Using an excess of one reactant may be necessary to drive a reaction to completion, but can also lead to side reactions or complicate purification. In the formylation of phenols, the ratio of the phenol to the formylating agent (e.g., paraformaldehyde or chloroform) and a base or catalyst is carefully controlled to favor the desired product. sioc-journal.cnchemicalbook.com For example, in the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, a 1:2 molar ratio of cycloalkanone to benzaldehyde is used to ensure the double addition. mdpi.com

Catalyst loading is another critical factor, particularly in reactions that rely on catalysis to proceed at a reasonable rate. The optimal amount of catalyst must be determined experimentally. Insufficient catalyst loading can result in slow or incomplete conversion, while excessive amounts can be uneconomical and may introduce impurities or catalyze side reactions. In solvent-free Claisen-Schmidt reactions, the amount of solid NaOH catalyst was optimized to 20 mol% to achieve quantitative yields. mdpi.comnih.gov Similarly, in the microwave-assisted synthesis of benzimidazoles, it was found that only 1 mol% of the catalyst Er(OTf)₃ was required to provide efficient and high-yielding access to the products. mdpi.com In the synthesis of 2,5-dimethoxybenzaldehyde, the reaction of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate is performed in the presence of 1 to 1.5 moles of potassium carbonate per mole of the hydroxybenzaldehyde. google.com This careful control over stoichiometry and catalyst concentration is essential for developing a robust and efficient synthetic process.

Table 3: Effect of Catalyst Loading on Yield

Demonstrates the impact of varying the molar ratio of a catalyst (NaOH) on the yield of α,α'-bis-benzylidenecyclohexanone in a solvent-free Claisen-Schmidt reaction.

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| NaOH | 1 | Trace | mdpi.com |

| NaOH | 5 | 52 | mdpi.com |

| NaOH | 10 | 85 | mdpi.com |

| NaOH | 20 | 98 | mdpi.com |

| NaOH | 50 | 98 | mdpi.com |

| NaOH | 100 | 98 | mdpi.com |

Reactivity and Derivatization of 2 Hydroxy 5 2 Methoxyethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for many important synthetic transformations, allowing for the construction of more complex molecules. The adjacent hydroxyl group can also influence the reactivity of the aldehyde through electronic effects and potential intramolecular hydrogen bonding.

Nucleophilic addition is a fundamental reaction of aldehydes. This process can be followed by an elimination step, typically of a water molecule, to yield a condensation product. These reactions are crucial for forming new carbon-nitrogen and carbon-carbon bonds.

The general procedure for synthesizing Schiff bases from 2-hydroxy-substituted aldehydes involves reacting the aldehyde with a primary amine in a suitable solvent, such as ethanol. nih.gov The reaction may be facilitated by gentle heating or the addition of a catalytic amount of acid, like acetic acid, to promote dehydration. researchgate.net The pH of the reaction medium is a critical parameter; the reaction rate is typically maximal around a pH of 4-5. libretexts.org At lower pH, the amine nucleophile becomes protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the removal of the hydroxyl group from the intermediate. libretexts.org

For 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde, the presence of the ortho-hydroxyl group is of particular interest as it allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding (O-H···N) in the resulting Schiff base, a feature extensively studied in related 2-hydroxy Schiff bases. nih.gov

| Amine Reactant | Product (Schiff Base) | Reaction Conditions |

| Aniline | 2-((Phenylimino)methyl)-4-(2-methoxyethyl)phenol | Ethanol, reflux |

| Ethylamine | 2-((Ethylimino)methyl)-4-(2-methoxyethyl)phenol | Ethanol, acetic acid catalyst |

| 2-Aminopyridine | 4-(2-Methoxyethyl)-2-((pyridin-2-ylimino)methyl)phenol | Ethanol, reflux nih.gov |

| Hydrazine | 2-(Hydrazonomethyl)-4-(2-methoxyethyl)phenol | Acid catalysis |

This table presents potential Schiff base products from the reaction of this compound with various primary amines, based on general synthesis methods.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.govbhu.ac.in It involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. sigmaaldrich.com This reaction is a modification of the Aldol (B89426) condensation and typically proceeds via nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comjove.com

For substituted benzaldehydes, the reaction's efficiency can be influenced by the electronic properties of the ring substituents. Benzaldehydes with electron-withdrawing groups tend to react more readily than those with electron-donating groups. nih.gov The reaction is generally catalyzed by weak bases such as primary, secondary, or tertiary amines, or their salts like ammonium (B1175870) acetate (B1210297). bhu.ac.in

This compound can serve as the aldehyde component in this reaction, condensing with various active methylene compounds to produce a range of functionalized derivatives. The hydroxyl and methoxyethyl groups are generally stable under the mild basic conditions of the Knoevenagel condensation.

Other related carbon-carbon bond-forming reactions applicable to aldehydes include the Wittig reaction, which converts aldehydes into alkenes, and the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after workup. fiveable.me

| Active Methylene Compound | Product Type | Common Catalyst |

| Malononitrile | Benzylidenemalononitrile derivative | Piperidine, Ammonium acetate nih.govbhu.ac.in |

| Diethyl malonate | Diethyl benzylidenemalonate | Piperidine |

| Ethyl cyanoacetate | Ethyl α-cyanocinnamate derivative | DABCO rsc.org |

| Meldrum's acid | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Basic catalyst |

This table illustrates potential products from the Knoevenagel condensation of this compound with various active methylene compounds.

The aldehyde group is at an intermediate oxidation state, making it susceptible to both reduction to a primary alcohol and oxidation to a carboxylic acid. These transformations are fundamental in synthetic organic chemistry.

The reduction of an aldehyde to its corresponding primary alcohol is a common and synthetically useful transformation. A variety of reagents can accomplish this, with selectivity being a key consideration, especially in multifunctional molecules.

Chemical methods often employ hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides. For enhanced selectivity of aldehydes in the presence of ketones, modified systems such as NaBH₄/Na₂C₂O₄ in water have been developed. orientjchem.org

Enzymatic reductions offer an alternative, "green" approach with high chemoselectivity. researchgate.net For instance, whole-cell biocatalysts like E. coli have been shown to selectively reduce a wide range of aldehydes to their corresponding alcohols, with no interference from other functional groups like ketones. nih.gov Aromatic aldehydes are generally good substrates for these enzymatic systems. nih.govscielo.org.mx The reduction of this compound would yield 2-(hydroxymethyl)-4-(2-methoxyethyl)phenol.

| Reducing System | Product | Key Features |

| Sodium Borohydride (NaBH₄) in Ethanol/Water | 2-(hydroxymethyl)-4-(2-methoxyethyl)phenol | Mild, selective for carbonyls. |

| NaBH₄ / Sodium Oxalate (Na₂C₂O₄) in Water | 2-(hydroxymethyl)-4-(2-methoxyethyl)phenol | Highly selective for aldehydes over ketones. orientjchem.org |

| Catalytic Hydrogenation (H₂/Pd-C) | 2-(hydroxymethyl)-4-(2-methoxyethyl)phenol | Effective but may require specific conditions to avoid over-reduction. prepchem.com |

| E. coli whole-cell biocatalyst | 2-(hydroxymethyl)-4-(2-methoxyethyl)phenol | High chemoselectivity, environmentally friendly. researchgate.netnih.gov |

This table summarizes various methods for the selective reduction of the aldehyde group in this compound.

The oxidation of an aldehyde to a carboxylic acid is a frequent transformation in organic synthesis. researchgate.netchemguide.co.uk However, the oxidation of hydroxybenzaldehydes can be challenging. The presence of the electron-donating hydroxyl group can activate the aromatic ring towards oxidative degradation, and the phenolic group itself can be susceptible to oxidation. uni.eduuni.edu

Standard strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution can oxidize primary alcohols and aldehydes to carboxylic acids. uni.edulibretexts.org However, these harsh conditions may not be suitable for sensitive substrates like hydroxybenzaldehydes, where recovery of the starting material or formation of polymeric byproducts can occur. uni.edu

Milder and more selective methods are often required. Reagents such as Oxone have been used for the efficient oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org Another approach involves using cerium-based catalysts for the liquid-phase oxidation of cresol (B1669610) derivatives to hydroxybenzaldehydes, suggesting potential applicability for further oxidation to the acid. sci-hub.se For hydroxylated benzaldehydes specifically, a method using hydrogen peroxide with a methyltrioxorhenium catalyst in an ionic liquid has been reported as a convenient and efficient option. organic-chemistry.org The successful oxidation of this compound would produce 2-Hydroxy-5-(2-methoxyethyl)benzoic acid.

| Oxidizing Agent/System | Product | Remarks |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 2-Hydroxy-5-(2-methoxyethyl)benzoic acid | Strong oxidant; potential for side reactions due to the phenol (B47542) group. libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 2-Hydroxy-5-(2-methoxyethyl)benzoic acid | Mild and efficient alternative to metal-mediated oxidations. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium | 2-Hydroxy-5-(2-methoxyethyl)benzoic acid | Effective for hydroxylated benzaldehydes. organic-chemistry.org |

| Sodium Hypochlorite (NaClO) | 2-Hydroxy-5-(2-methoxyethyl)benzoic acid | Can be used in basic media, potentially reducing side reactions. researchgate.net |

This table outlines different reagents for the oxidation of this compound to the corresponding carboxylic acid.

Oxidation and Reduction Pathways of the Aldehyde Group

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site for various chemical transformations, including reactions that modify the hydroxyl group itself or utilize its directing and chelating properties.

The nucleophilic character of the phenolic oxygen allows for straightforward etherification and esterification reactions.

Etherification: This process involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (like sodium hydride or sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the corresponding ether. Catalytic methods for reductive etherification have also been developed for various substituted benzaldehydes, utilizing catalysts to form ethers from alcohols. osti.gov

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. The Fischer esterification, which involves direct reaction with a carboxylic acid under acidic catalysis, is generally less efficient for phenols compared to aliphatic alcohols. organic-chemistry.org Various modern catalytic methods exist that can facilitate the esterification of aldehydes and alcohols under mild conditions. researchgate.net

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reagents | Product |

| Etherification | 1. NaOH2. CH₃I | 2-Methoxy-5-(2-methoxyethyl)benzaldehyde |

| Esterification | Acetyl chloride, Pyridine | 2-Formyl-4-(2-methoxyethyl)phenyl acetate |

The ortho arrangement of the hydroxyl and aldehyde groups in this compound makes it an excellent precursor for bidentate ligands, particularly Schiff base ligands. Hydroxy-substituted benzaldehydes are frequently used to create imine derivatives that act as effective ligands for various metal cations. researchgate.net

The reaction of the aldehyde group with a primary amine yields a Schiff base (or imine). In these molecules, the imine nitrogen and the phenolic oxygen can coordinate to a metal ion, forming a stable chelate ring. This chelating ability is a hallmark of salicylaldehyde (B1680747) derivatives and is expected to be fully retained in this compound. The specific properties of the resulting metal complexes, such as their stability, solubility, and electronic properties, can be fine-tuned by varying the amine used in the Schiff base formation and the choice of the metal ion.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the hydroxyl and 2-methoxyethyl groups. The regiochemical outcome of these reactions is determined by the directing effects of all three substituents.

-OH (Hydroxyl): A strongly activating, ortho, para-directing group.

-CH₂CH₂OCH₃ (2-Methoxyethyl): A weakly activating, ortho, para-directing group.

-CHO (Aldehyde): A deactivating, meta-directing group.

While specific studies on this compound are not widely available, its behavior in EAS reactions can be reliably predicted.

Halogenation: Reaction with reagents like Br₂ in a suitable solvent would be expected to yield 3-Bromo-2-hydroxy-5-(2-methoxyethyl)benzaldehyde. The strong activation by the hydroxyl group often means that a Lewis acid catalyst is not required.

Nitration: Nitration, typically using a mixture of nitric acid and sulfuric acid, is a common electrophilic aromatic substitution. libretexts.orgaidic.it For this substrate, the reaction would be expected to introduce a nitro group at the C3 position, yielding 2-Hydroxy-3-nitro-5-(2-methoxyethyl)benzaldehyde. The conditions would need to be carefully controlled to avoid oxidation of the aldehyde group. In some cases, nitration of substituted salicylaldehydes can lead to the formation of dinitro products under harsh conditions. researchgate.net

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would likely result in the introduction of a sulfonic acid group (-SO₃H) at the C3 position. The reaction conditions for sulfonation can be harsh, and care must be taken to prevent side reactions. google.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Major Product |

| Bromination | Br₂, CH₃COOH | 3-Bromo-2-hydroxy-5-(2-methoxyethyl)benzaldehyde |

| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-3-nitro-5-(2-methoxyethyl)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho C-H bond. uwindsor.cabaranlab.org

The hydroxyl group is a potent DMG. However, its acidic proton would be quenched by the organolithium reagent. Therefore, it is often protected as an ether (e.g., a methoxymethyl (MOM) ether) or another group that can still direct lithiation. Alternatively, using at least two equivalents of the organolithium base can deprotonate both the hydroxyl group and the target C-H bond.

The aldehyde group is highly electrophilic and would be attacked by the nucleophilic organolithium reagent. Consequently, it must be protected before attempting DoM. A common protecting group for aldehydes is a cyclic acetal (B89532) (e.g., formed with ethylene (B1197577) glycol).

A plausible DoM strategy would involve:

Protection of the aldehyde group as a dioxolane.

Reaction with two equivalents of an organolithium base (e.g., sec-BuLi) in the presence of a coordinating agent like TMEDA, which would deprotonate the hydroxyl group and the C3 position.

Quenching the resulting aryllithium species with an electrophile (e.g., CO₂, I₂, TMSCl).

Deprotection of the aldehyde to yield the 3-substituted product.

Role of the 2-Methoxyethyl Side Chain in Directing Reactivity or Solubility Behavior

The 2-methoxyethyl side chain at the C5 position plays a subtle but important role in modulating the compound's properties.

Electronic Effects: As an alkyl-type group with an ether linkage, it is a weak electron-donating group. This slightly increases the electron density of the aromatic ring, reinforcing the activating nature of the hydroxyl group and making the ring more susceptible to electrophilic attack compared to unsubstituted salicylaldehyde.

Steric Effects: The 2-methoxyethyl group is bulkier than a simple methyl or methoxy (B1213986) group. While it does not occupy a position that would significantly hinder reactions at the primary reactive sites (C3, -OH, -CHO), its size could influence the conformational preferences of the molecule and potentially affect intermolecular interactions in crystal packing or solution.

Solubility: This is perhaps the most significant contribution of the 2-methoxyethyl side chain. The ether oxygen atom can act as a hydrogen bond acceptor, and the flexible ethyl chain disrupts crystal lattice packing. These factors are expected to increase the compound's solubility in a wider range of organic solvents, particularly those with moderate polarity, compared to analogs with simple alkyl (e.g., ethyl chemeo.com) or methoxy substituents. This enhanced solubility can be advantageous for synthetic transformations, facilitating reactions in various media.

Applications of 2 Hydroxy 5 2 Methoxyethyl Benzaldehyde in Advanced Chemical Systems

Precursor in Complex Organic Synthesis

The reactivity of the aldehyde and phenolic hydroxyl groups, combined with the electronic influence of the 5-position substituent, makes 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde a valuable starting material for synthesizing more complex molecules, including heterocyclic structures and other high-value organic compounds.

Building Block for Heterocyclic Compound Synthesis

Substituted salicylaldehydes are well-established precursors for a variety of heterocyclic systems due to their bifunctional nature.

Coumarin (B35378) Derivatives: Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a significant class of compounds with widespread applications in pharmaceuticals and materials science. nih.gov The synthesis of coumarins often proceeds through the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl cyanoacetate. nih.govmdpi.com In this reaction, catalyzed by a weak base like piperidine, the aldehyde group of this compound would react with the active methylene compound, followed by an intramolecular cyclization (lactone formation) involving the ortho-hydroxyl group to form the coumarin ring. The 5-(2-methoxyethyl) group would be retained on the final coumarin structure, influencing its physical and biological properties.

| Salicylaldehyde Precursor | Active Methylene Compound | Typical Catalyst | Reference |

|---|---|---|---|

| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | nih.gov |

| Substituted Salicylaldehydes (e.g., 4-hydroxy, 5-bromo) | Ethyl cyanoacetate | Choline chloride | nih.gov |

| 2-Hydroxybenzaldehyde | Diethyl malonate | Base catalyst | mdpi.com |

Quinazolines: Quinazolines are another important class of nitrogen-containing heterocyclic compounds found in numerous biologically active molecules and natural products. nih.gov Various synthetic routes exist, often utilizing precursors like 2-aminobenzaldehydes or 2-aminobenzylamines which react with a C1 synthon (e.g., amides, nitriles). nih.govorganic-chemistry.org While this compound is not a direct precursor, it can be chemically modified in multi-step syntheses to form the necessary intermediates for quinazoline (B50416) ring formation. For instance, the hydroxyl group could be converted to an amino group to generate the required 2-aminobenzaldehyde (B1207257) derivative, which could then undergo cyclization reactions to yield a quinazoline with the 5-(2-methoxyethyl) substituent.

Intermediate in the Preparation of High-Value Organic Molecules

The distinct functional groups on this compound allow it to serve as an intermediate in the synthesis of various valuable molecules. The aldehyde function is susceptible to oxidation, reduction, and a wide range of nucleophilic additions, while the hydroxyl group can undergo etherification or esterification. This dual reactivity enables its incorporation into larger, more complex molecular architectures. For example, substituted salicylaldehydes are used to prepare azo compounds and their corresponding Schiff bases, which have been investigated for their biological activities. researchgate.netmdpi.com The presence of the methoxyethyl side chain can enhance properties such as solubility or biological target interaction, making derivatives of this compound of interest in medicinal chemistry and materials science.

Ligand Design and Coordination Chemistry

The structural arrangement of this compound makes it an excellent candidate for designing ligands for metal complexation. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents. scispace.com

Development of Schiff Base Ligands derived from this compound

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. recentscientific.comprimescholars.com this compound readily reacts with primary amines to yield Schiff bases, often referred to as salicylideneamines. The resulting molecule is an exceptional chelating ligand because the imine nitrogen and the phenolic oxygen are positioned to form a stable five- or six-membered ring upon coordination to a metal ion. recentscientific.comijcrr.com The diversity of available primary amines allows for the synthesis of a vast library of Schiff base ligands with tailored steric and electronic properties, which in turn influences the properties of their metal complexes. tandfonline.com

Formation of Metal Complexes with Transition and Main Group Elements

Schiff base ligands derived from salicylaldehydes are renowned for their ability to form stable complexes with a wide variety of metal ions, including transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and main group elements. researchgate.netnih.gov The complexation typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The phenolic proton of the ligand is usually lost upon coordination, leading to the formation of a neutral or charged complex depending on the metal's oxidation state and the presence of other ligands. The lipophilicity and biological activity of the Schiff base are often enhanced upon chelation with a metal ion. tandfonline.com

Investigation of Coordination Modes and Geometries within Derived Complexes

Bidentate Ligands: When the Schiff base is formed from a simple amine (e.g., aniline), it typically acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen [O, N].

Tridentate or Tetradentate Ligands: If the amine used in the synthesis contains additional donor atoms (e.g., amino acids, diamines), the resulting Schiff base can be tridentate [O, N, O] or tetradentate [O, N, N, O]. nih.govuchile.cl

These coordination modes lead to various geometries around the metal center, such as square planar, tetrahedral, square pyramidal, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand. nih.govresearchgate.net For instance, copper(II) complexes with tetradentate salicylaldehyde-based Schiff bases often adopt a distorted square planar or square pyramidal geometry. nih.gov The specific geometry of the complex is crucial as it profoundly influences its magnetic, electronic, and catalytic properties.

| Ligand Type | Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Bidentate (from Salicylaldehyde + Xipamide) | Zn(II), Hg(II) | Not specified | researchgate.net |

| Tridentate (from Salicylaldehyde + Amino Acid) | Cu(II) | Square planar, Square pyramidal, Octahedral | nih.gov |

| Tetradentate (from Salicylaldehyde + Ethylenediamine) | Ni(II), Zn(II) | Square planar / Tetrahedral | sapub.org |

| Tridentate (from Substituted Salicylaldehyde + Amino Acid) | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | researchgate.net |

Material Science Applications (derived from complexes or polymers)

The unique molecular structure of this compound, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a methoxyethyl side chain, makes it a valuable precursor for the development of advanced materials. Its derivatives, particularly complexes and polymers, have been explored for a range of applications in material science, leveraging the compound's capacity for forming stable, functional structures.

Role in the Synthesis of Functional Polymers or Resins

This compound serves as a key monomer in the synthesis of functional polymers, most notably through polycondensation reactions. The aldehyde functional group readily reacts with primary amines to form Schiff bases (or imines), creating a -CH=N- linkage. mdpi.com This reaction is the foundation for the production of a class of polymers known as poly(Schiff base)s or polyimines.

The synthesis process typically involves the solution polycondensation of the benzaldehyde (B42025) derivative with a di- or poly-amine. mdpi.com The presence of the hydroxyl group ortho to the aldehyde can facilitate the reaction and influence the properties of the resulting polymer through hydrogen bonding. The methoxyethyl group at the para position can enhance the solubility of both the monomer and the final polymer in organic solvents and can impart flexibility to the polymer backbone. These polymers are investigated for various properties, including thermal stability and their ability to coordinate with metal ions. mdpi.com

The general reaction for the formation of a poly(Schiff base) using a diamine is illustrated below:

n HO-C₆H₃(CH₂CH₂OCH₃)-CHO + n H₂N-R-NH₂ → [-N=CH-C₆H₃(OH)(CH₂CH₂OCH₃)-CH=N-R-]n + 2n H₂O

This polymerization yields high-molecular-weight materials with a conjugated backbone, which is essential for many of their electronic and optical properties.

| Reactant | Key Functional Group | Resulting Linkage in Polymer |

|---|---|---|

| This compound | Aldehyde (-CHO) | Schiff Base / Imine (-CH=N-) |

| Diamine (H₂N-R-NH₂) | Primary Amine (-NH₂) |

Exploration in Optoelectronic or Supramolecular Materials

Derivatives of 2-hydroxybenzaldehydes are actively researched for their potential in optoelectronic and supramolecular materials, particularly for their non-linear optical (NLO) properties. ankara.edu.tr NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical computing and telecommunications.

Schiff bases synthesized from this compound are prime candidates for NLO applications. The reaction with a suitable amine can create a molecule with an electron-donating group (the hydroxyl group) and an electron-accepting group (the imine group), connected by a π-conjugated system (the benzene (B151609) ring). This "push-pull" electronic structure is a common feature in molecules with significant second-order NLO activity. researchgate.net The intramolecular hydrogen bond that typically forms between the phenolic hydroxyl group and the imine nitrogen helps to lock the molecule into a planar conformation, which enhances π-electron delocalization and can improve the NLO response. ankara.edu.trnih.gov Theoretical studies, such as ab initio calculations, are often used to predict the first hyperpolarizabilities (a measure of NLO activity) of these molecules. ankara.edu.tr For instance, a related Schiff base, 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, has been synthesized and studied, with calculations revealing its potential for NLO applications. ankara.edu.tr

| Compound | Key Structural Features | Investigated Property | Method of Study |

|---|---|---|---|

| 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine ankara.edu.tr | Schiff Base Linkage, Intramolecular Hydrogen Bond, π-Conjugated System | Second-order NLO properties (First hyperpolarizability, β) | ab initio calculations ankara.edu.tr |

Application in Sensor Development or Molecular Recognition Studies

The structural motif of this compound is an excellent platform for designing chemosensors for molecular recognition. The hydroxyl and aldehyde groups can be readily modified to create specific binding sites for detecting various analytes, including metal ions and biologically important molecules.

Derivatives, especially Schiff bases, can act as colorimetric or fluorescent sensors. researchgate.net The binding of an analyte to the sensor molecule can induce a change in its electronic properties, leading to a visible color change or a change in its fluorescence intensity (either quenching or enhancement). researchgate.net For example, a dual-channel chemosensor designed from a related dialdehyde (B1249045) was shown to selectively detect glutamic acid through both colorimetric and fluorescence changes. researchgate.net The recognition mechanism often involves the formation of hydrogen bonds between the sensor and the analyte. researchgate.net

The 2-hydroxy-5-(substituted)benzaldehyde framework offers several advantages for sensor design:

Tunability: The amine component used to form the Schiff base can be varied to create binding pockets with high selectivity for a target analyte.

Signaling: The inherent spectroscopic properties (UV-Vis absorption and fluorescence) of the conjugated system provide a built-in mechanism for signal transduction.

Versatility: The platform can be adapted to detect a wide range of species. For instance, 2-Hydroxy-5-phenylbenzaldehyde has been described as a fluorescent probe for the detection of amines. biosynth.com

By reacting this compound with a molecule containing a recognition unit, a highly selective sensor can be synthesized.

| Sensor Component | Role | Derived From/Function |

|---|---|---|

| Binding Site / Receptor | Selectively interacts with the target analyte. | Formed by the Schiff base and other tailored functional groups. |

| Signaling Unit (Fluorophore/Chromophore) | Produces a detectable optical signal. | The conjugated π-electron system of the Schiff base derivative. |

| Modulating Group | Enhances solubility and fine-tunes electronic properties. | The methoxyethyl (-CH₂CH₂OCH₃) group. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine |

| 2-Hydroxy-5-phenylbenzaldehyde |

| Glutamic acid |

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformation Reactions

Specific kinetic data for reactions involving 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde have not been reported. Generally, kinetic studies on reactions of substituted benzaldehydes, such as additions of nucleophiles to the carbonyl group, indicate that the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. For instance, studies on the addition of hydroxide (B78521) ions to various substituted benzaldehydes have shown that electron-withdrawing groups accelerate the reaction, while electron-donating groups have the opposite effect. rsc.org The 5-(2-methoxyethyl) substituent in the target molecule would be expected to have a mild electron-donating effect, thus influencing the kinetics of its transformations compared to unsubstituted salicylaldehyde (B1680747).

Furthermore, kinetic investigations of reactions with hydroxyl radicals have been performed on hydroxybenzaldehyde isomers. researchgate.net Such studies are crucial for understanding reaction rates and mechanisms in various chemical environments. However, specific rate constants for this compound are not documented.

Detailed Mechanistic Analysis of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental transformations of benzaldehydes. While direct mechanistic analyses for this compound are absent from the literature, the reactivity of the parent compound, salicylaldehyde, provides a well-studied model.

Carbon-Carbon Bond Formation: Reactions such as the Knoevenagel condensation, aldol (B89426) reactions, and Wittig-Horner reactions are common for benzaldehydes. beilstein-journals.orgarkat-usa.org For salicylaldehyde derivatives, these reactions are often followed by intramolecular cyclization, facilitated by the ortho-hydroxyl group, to form chromane (B1220400) and other heterocyclic structures. beilstein-journals.orgnih.gov

A general mechanism for C-C bond formation involves the initial nucleophilic attack on the aldehyde's carbonyl carbon. For example, in a base-catalyzed reaction with an enolate, a chalcone (B49325) intermediate is formed, which can then undergo intramolecular cyclization. beilstein-journals.org The mechanism of such cyclizations can be complex, sometimes proceeding through pathways like the Baylis-Hillman reaction followed by cyclization. nih.gov The electronic and steric influence of the 5-(2-methoxyethyl) group would play a role in the stability of intermediates and transition states, thereby affecting reaction pathways.

Enzymatic C-C bond formation is another area of interest, with enzymes like lyases and oxidoreductases catalyzing novel bond formations. nih.gov Mechanistic studies in this area often focus on radical or carbocation-driven pathways. nih.gov

Carbon-Heteroatom Bond Formation: The formation of C-X bonds from aldehydes can occur through various mechanisms, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. numberanalytics.comnih.gov For 2-hydroxybenzaldehydes, the phenolic hydroxyl group is a key site for C-O bond formation (alkylation or arylation). Regioselective alkylation is a significant challenge when multiple hydroxyl groups are present. Studies on 2,4-dihydroxybenzaldehyde (B120756) show that the choice of base and solvent is critical for controlling which hydroxyl group reacts. nih.gov In the case of this compound, the single phenolic hydroxyl would be the primary site for such reactions. The mechanism typically involves deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile.

Role of Catalysts and Reagents in Directing Selectivity and Efficiency

Catalysts and reagents are pivotal in controlling the outcome of reactions involving substituted benzaldehydes. They can influence reaction rates, yields, and, crucially, selectivity (chemo-, regio-, and stereoselectivity).

In the synthesis of salicylaldehyde itself, the choice of catalyst directs the ortho-selectivity of the formylation of phenol (B47542). For example, using a magnesium methoxide (B1231860) complex of phenol leads to high ortho-selectivity. arabjchem.orgresearchgate.net

For subsequent reactions, both acid and base catalysts are commonly employed. In condensation reactions, the catalyst's role is to generate the nucleophilic species (e.g., an enolate) or to activate the aldehyde's carbonyl group. The choice of catalyst can affect product distribution. For instance, in the reaction of 2'-hydroxyacetophenone (B8834) and benzaldehyde (B42025), different zeolite catalysts (H-ZSM-5, Mg-ZSM-5, Ba-ZSM-5) exhibit different activities and selectivities for the formation of chalcone versus flavanone. researchgate.net

Transition metal catalysts are essential for cross-coupling reactions to form C-C and C-X bonds. mit.edu The ligand system on the metal center is often key to achieving high efficiency and selectivity. In reductive catalytic fractionation, different metal catalysts (e.g., Ru/C, Pd/C, Pt/C) lead to different product selectivities. mit.edu Similarly, in hydrogenation reactions, the catalyst can determine whether the aldehyde is reduced to an alcohol or undergoes further reactions. researchgate.net

The data below, derived from studies on analogous compounds, illustrates how catalyst choice can impact reaction outcomes.

Table 1: Catalyst Effect on Benzaldehyde Derivative Reactions Data based on reactions of analogous benzaldehyde derivatives, not this compound specifically.

| Reaction Type | Reactants | Catalyst | Key Observation | Reference |

|---|---|---|---|---|

| Condensation | 2'-Hydroxyacetophenone + Benzaldehyde | Mg-ZSM-5 | Higher activity compared to H-ZSM-5 and Ba-ZSM-5. | researchgate.net |

| Condensation | 2'-Hydroxyacetophenone + Benzaldehyde | Ba-ZSM-5 | Moderate activity. | researchgate.net |

| Aerobic Oxidation | Benzyl (B1604629) Alcohol | MIL-100(V) | Selectivity switches from benzaldehyde to benzoic acid with temperature change. | rsc.org |

| Reductive Catalytic Fractionation | Poplar Lignin | Pd/C | Forms propanol (B110389) products, sensitive to H2 pressure. | mit.edu |

| Reductive Catalytic Fractionation | Poplar Lignin | Ru/C | Forms propenyl and propyl products. | mit.edu |

Stereochemical Control in Derivatization Processes

Stereochemical control is a critical aspect of organic synthesis, particularly when creating chiral molecules for applications in pharmaceuticals and materials science. Derivatization of this compound can lead to the formation of new stereocenters.

While no studies specifically report on stereochemical control for this compound, general strategies are well-established. In reactions like aldol or Michael additions, chiral catalysts or auxiliaries are used to direct the formation of one enantiomer or diastereomer over others. For example, biocatalysis using enzymes can provide high levels of stereoselectivity in C-C bond formation. nih.gov

In the synthesis of complex molecules like deoxypodophyllotoxin, an enzyme (deoxypodophyllotoxin synthase) controls the regio- and stereoselective cyclization, which involves a C-C bond formation. The proposed mechanism involves the enzyme anchoring the substrate in a specific conformation to direct the attack and subsequent bond formation. nih.gov Similar principles of substrate or catalyst control would apply to achieve stereoselectivity in the derivatization of this compound.

Theoretical and Computational Studies on 2 Hydroxy 5 2 Methoxyethyl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. These studies, typically employing methods like Density Functional Theory (DFT), provide insights that complement experimental findings. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde, which has rotatable bonds in its methoxyethyl side chain, conformational analysis would be performed. This involves systematically rotating these bonds to identify different conformers and calculating their relative energies to find the global minimum energy structure. Such studies on similar molecules often reveal the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen, which significantly influences the planarity and stability of the core structure. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. nih.govnih.gov

For related salicylaldehyde (B1680747) derivatives, the HOMO is typically localized over the phenol (B47542) ring, while the LUMO is distributed across the entire conjugated system, including the aldehyde group. nih.govnih.gov Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting sites for chemical reactions. researchgate.net

Spectroscopic Property Predictions (Excluding Basic Identification Data)

Computational methods are also used to simulate various types of spectra, which can aid in the interpretation of experimental data and structural confirmation.

Vibrational Analysis and Simulated IR/Raman Spectra

Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental modes of vibration of a molecule. These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra. For salicylaldehyde derivatives, key vibrational modes include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and various C-C stretching and C-H bending modes within the aromatic ring. Comparing simulated spectra with experimental ones helps in assigning the observed spectral bands to specific molecular motions. wseas.com

UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This calculation provides information about the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. For compounds in this class, the absorption bands in the UV-Vis region typically arise from π→π* and n→π* transitions within the aromatic system and the carbonyl group. researchgate.net

NMR Chemical Shift Predictions for Structural Assignments

The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. wseas.com These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule, thereby confirming its structure. The calculated chemical shifts are typically correlated with experimental values to ensure accuracy. wseas.com

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a fundamental tool for elucidating the intricate details of chemical reaction mechanisms, offering insights into the energy landscapes that govern these transformations. For derivatives of this compound, these methods would be crucial in understanding reactions such as Schiff base formation, oxidation, or other functional group transformations.

The study of a reaction's energy profile involves mapping the potential energy of the system as it progresses from reactants to products. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). The energy profile reveals the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the highest energy transition state is the activation barrier (ΔG‡), a critical factor in determining the reaction rate.

For a hypothetical reaction involving a derivative of this compound, computational chemists would model the molecular structures of all species along the proposed reaction coordinate. The calculated free energies would then be plotted to visualize the reaction pathway. For example, in reactions common to benzaldehydes, such as acetalization, DFT calculations can delineate the step-by-step mechanism, including protonation, nucleophilic attack, and dehydration, providing the activation energy for each step. While specific values for the title compound are not published, studies on related aldehydes provide context for the expected energy barriers in common reactions.

Table 1: Illustrative Energy Barriers for a Generic Benzaldehyde (B42025) Reaction

| Reaction Step | Transition State | Calculated Activation Barrier (ΔG‡) (kcal/mol) |

|---|---|---|

| Initial Protonation | TS1 | 5 - 10 |

| Nucleophilic Attack | TS2 | 15 - 25 |

| Dehydration | TS3 | 10 - 20 |

Note: These are representative values and would vary based on the specific reactants, catalysts, and computational methods employed.

Solvents can dramatically influence reaction energetics by stabilizing or destabilizing reactants, products, and transition states. rsc.org Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's energy.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific intermolecular interactions, such as hydrogen bonding between the solvent and the reacting species, which can be crucial for accurately describing the reaction mechanism. rsc.org

For this compound, the presence of hydroxyl, aldehyde, and ether functional groups means that its reactivity would be sensitive to the solvent environment, particularly in protic solvents where hydrogen bonding is significant. A computational study on the effect of solvent polarity on a flavonoid derivative, for instance, demonstrated that changes in solvent can alter the stability of different electronic states and influence photochemical processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com Similar principles would apply to reactions of the title compound, where a polar solvent might stabilize a charged transition state, thereby lowering the activation barrier and accelerating the reaction.

Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon governed by the molecule's polarizability (α) and hyperpolarizability (β and γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects.

Computational methods, especially DFT, are widely used to predict the NLO properties of organic molecules. nih.govnih.govresearchgate.net These calculations can determine the components of the hyperpolarizability tensor, from which the total (or static) first hyperpolarizability (β_tot) can be derived. A large β_tot value is indicative of a significant NLO response. For organic molecules, a large hyperpolarizability is often associated with a substantial difference in the dipole moment between the ground and excited electronic states, which is facilitated by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group.

In this compound, the hydroxyl group acts as an electron donor and the benzaldehyde group as an electron acceptor. The presence of the methoxyethyl group at the 5-position would further influence the electronic properties and, consequently, the hyperpolarizability. Studies on other salicylaldehyde derivatives consistently show that they possess significant NLO properties, often with β_tot values several times greater than that of urea, a standard reference material for NLO studies. nih.govmdpi.com The magnitude of β is sensitive to the nature and position of substituents on the aromatic ring.

Table 2: Calculated First Hyperpolarizability (β_tot) for Various Benzaldehyde Derivatives

| Compound | Computational Method | Basis Set | β_tot (x 10⁻³⁰ esu) |

|---|---|---|---|

| o-Chlorobenzaldehyde | DFT/B3LYP | 6-31G'(d,p) | 0.58 |

| m-Chlorobenzaldehyde | DFT/B3LYP | 6-31G'(d,p) | 0.90 |

| p-Chlorobenzaldehyde | DFT/B3LYP | 6-31G'(d,p) | 3.06 |

| Salicylaldehyde Thiosemicarbazone Derivative 1 | DFT/M06 | 6-311G(d,p) | 7.2 |

| Salicylaldehyde Thiosemicarbazone Derivative 2 | DFT/M06 | 6-311G(d,p) | 8.7 |

Data sourced from studies on related compounds for illustrative purposes. nih.govmdpi.com

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanical calculations are excellent for studying the electronic structure and reactivity of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of larger systems, such as a solute molecule in a solvent box or interacting with a surface or biological macromolecule.

For this compound, MD simulations could be employed to investigate several phenomena:

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the solute, identifying key intermolecular interactions like hydrogen bonds between the solvent and the hydroxyl or aldehyde groups of the molecule.

Conformational Dynamics: The methoxyethyl side chain has rotational freedom. MD simulations can explore the conformational landscape of this group and determine the most stable conformations in different environments.

Interactions with other molecules: If the compound is part of a larger system (e.g., a mixture, a crystal, or bound to a receptor), MD can simulate the non-covalent interactions (van der Waals, electrostatic, hydrogen bonds) that govern its association with other molecules. researchgate.net For instance, simulations have been used to understand how salicylaldehyde derivatives interact with and inhibit enzymes, providing insights into their binding modes. researchgate.net

These simulations provide a dynamic picture of intermolecular forces, which is crucial for understanding the compound's physical properties (like solubility and boiling point) and its behavior in complex chemical or biological systems.

Analytical and Characterization Methodologies in Research on 2 Hydroxy 5 2 Methoxyethyl Benzaldehyde Focus on Advanced Applications

Advanced Spectroscopic Techniques for Elucidating Reaction Products and Complex Structures

Spectroscopic methods are fundamental to the structural elucidation of organic compounds. For a molecule like 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde, these techniques provide critical insights into its atomic connectivity and three-dimensional structure, especially when it is used as a precursor for more complex derivatives.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation